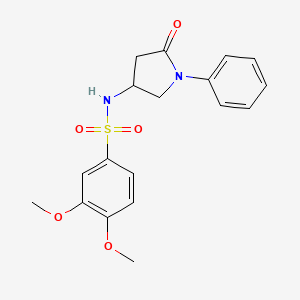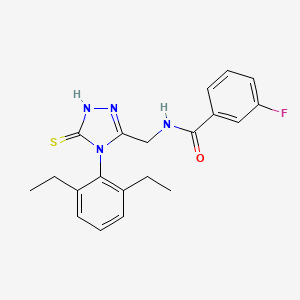![molecular formula C12H9N3OS B2503486 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 27106-16-7](/img/structure/B2503486.png)
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol is a compound that has been synthesized from furan-2-carboxylic acid hydrazide as part of a study on thiol-thione tautomerism. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound's structure has been confirmed through various spectroscopic methods, and it has been the subject of studies exploring its chemical properties and biological activities .
Synthesis Analysis
The synthesis of this compound involves the conversion of furan-2-carboxylic acid hydrazide into 1,4-substituted thiosemicarbazides and subsequently into 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols. These intermediates are then converted into the final triazole-thiol compounds. The synthesis process is confirmed by elemental analyses, IR, 1H-NMR, and 13C-NMR spectra, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. These analyses provide detailed information about the crystal structure and the molecular geometry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets. The use of Hirshfeld surface analysis and fingerprint plots helps to highlight the contribution of different intermolecular interactions within the solid-state structure .
Chemical Reactions Analysis
The reactivity of this compound and related compounds has been explored through various chemical reactions. These include the formation of Schiff bases, intramolecular cyclization, and interaction with halogen-containing compounds. The products of these reactions have been characterized spectroscopically, and their structures have been confirmed. These reactions are significant for the development of new compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been studied extensively. This includes investigations into their antimicrobial and antifungal properties, as well as their physicochemical characteristics such as solubility, stability, and reactivity. The compounds' biological activities have been correlated with their chemical structures, providing insights into their mechanism of action. Additionally, the thermal behavior and stability of these compounds have been assessed using thermogravimetric analysis .
Acute Toxicity Analysis
The acute toxicity of alkyl derivatives of this compound has been evaluated in vivo using white rats. The toxicity profiles of these compounds vary depending on the nature of the alkyl substituents attached to the sulfur atom. These studies are crucial for assessing the safety profile of the compounds and for guiding further development of triazole derivatives with lower toxicity for potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol and its derivatives are synthesized from furan-2-carboxylic acid hydrazide. These compounds undergo further transformations to form various derivatives like Mannich bases and methyl derivatives. The structural confirmation of these compounds is typically achieved through elemental analyses, IR, and NMR spectra. The thiol-thione tautomeric equilibrium of these compounds is also a point of study (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activity
Certain derivatives of this compound demonstrate antimicrobial activity. This activity is observed against both gram-positive and gram-negative bacteria. The structure of the compound influences its antimicrobial effectiveness. For example, the introduction of pentyl radical increases the molecule's activity, while other substitutions exhibit moderate antimicrobial properties (Danilchenko & Parchenko, 2017).
Potential Therapeutic Applications
Studies indicate that derivatives of this compound have potential therapeutic applications. For instance, certain compounds exhibit anticonvulsant activity, indicating their utility in managing seizures. These compounds were tested for their interaction with central nervous system stimulants, showing efficacy equivalent to some reference drugs (Parchenko, 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Derivatives of 1,2,4-triazole, the core structure of this compound, are known to exhibit diverse pharmacological activities . They have been proven to be effective bactericides, pesticides, fungicides, and important chemotherapeutic agents .
Mode of Action
It’s known that triazole derivatives interact with their targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
Triazole derivatives are known to exhibit antimicrobial, anticonvulsant, and antidepressant properties .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of triazole derivatives .
Propriétés
IUPAC Name |
3-(furan-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGJLWFORSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)
![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)



![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)